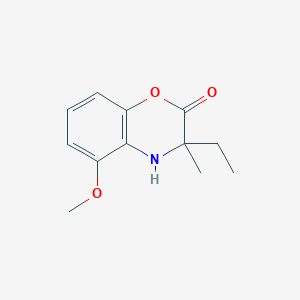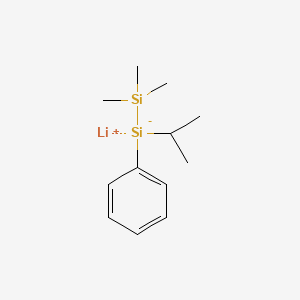
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is a chemical compound with the CAS number 823207-40-5 It is known for its unique structure, which includes a lithium atom bonded to a phenyl-propan-2-yl group and a trimethylsilylsilanide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-propan-2-yl-trimethylsilylsilanide typically involves the reaction of phenyl-propan-2-yl chloride with trimethylsilylsilanide in the presence of a lithium reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl-propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
科学研究应用
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
作用机制
The mechanism of action of lithium;phenyl-propan-2-yl-trimethylsilylsilanide involves its ability to form stable intermediates with various substrates. The lithium atom acts as a nucleophile, facilitating the formation of new bonds. The trimethylsilylsilanide group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets and pathways involved in its reactions are still under investigation, but it is known to interact with various organic and inorganic substrates .
相似化合物的比较
Similar Compounds
- Lithium;phenyl-trimethylsilylsilanide
- Lithium;propyl-trimethylsilylsilanide
- Lithium;butyl-trimethylsilylsilanide
Uniqueness
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is unique due to the presence of the phenyl-propan-2-yl group, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
属性
CAS 编号 |
823207-40-5 |
|---|---|
分子式 |
C12H21LiSi2 |
分子量 |
228.4 g/mol |
IUPAC 名称 |
lithium;phenyl-propan-2-yl-trimethylsilylsilanide |
InChI |
InChI=1S/C12H21Si2.Li/c1-11(2)13(14(3,4)5)12-9-7-6-8-10-12;/h6-11H,1-5H3;/q-1;+1 |
InChI 键 |
YUBLDIZZBXGSHZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
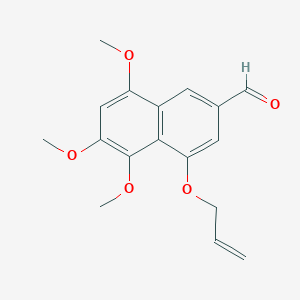
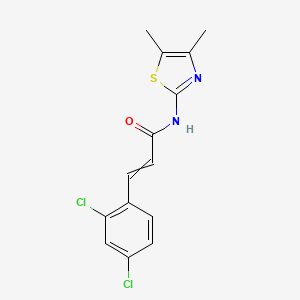
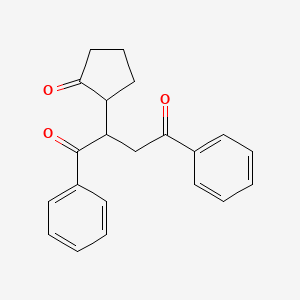
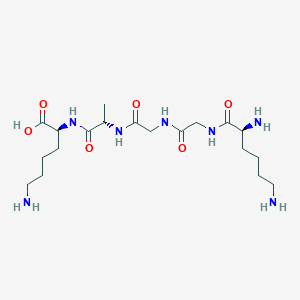
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
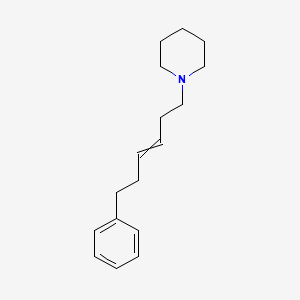
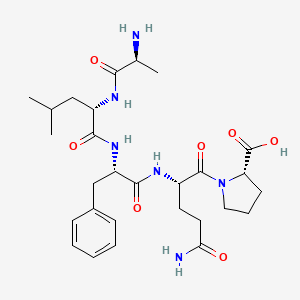
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
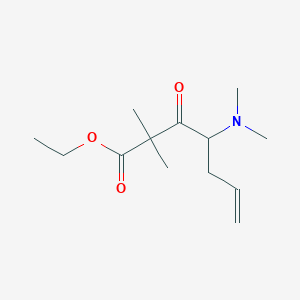
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
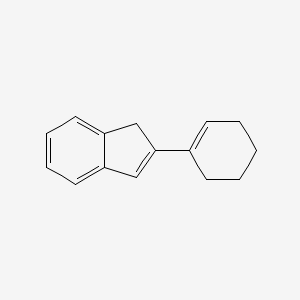
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
